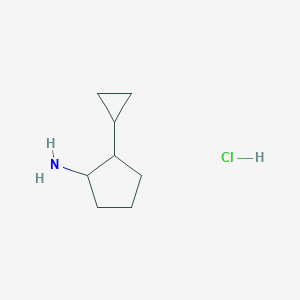![molecular formula C14H12BrFN2OS B3012204 2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide CAS No. 1797398-37-8](/img/structure/B3012204.png)
2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and a phenylsulfanyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the halogenation of pyridine derivatives. For instance, 2-bromo-5-fluoropyridine can be synthesized via ortho-lithiation followed by reaction with trimethylborate . This intermediate can then undergo further functionalization to introduce the phenylsulfanyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions. The use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, is common in the synthesis of complex organic molecules . These methods allow for the efficient and scalable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, are commonly used to form carbon-carbon bonds.
Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Lithium Diisopropylamide (LDA): Used in ortho-lithiation reactions to introduce halogen atoms.
Trimethylborate: Used in the formation of boronic esters for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield 5-fluoro-2-phenylpyridine .
Wissenschaftliche Forschungsanwendungen
2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor in cancer immunotherapy.
Wirkmechanismus
The mechanism of action of 2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-fluoropyridine: A simpler halogenated pyridine used as a building block in organic synthesis.
2-bromo-4-fluoropyridine: Another halogenated pyridine with similar reactivity and applications.
Uniqueness
2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-bromo-5-fluoro-N-(2-phenylsulfanylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2OS/c15-13-8-11(12(16)9-18-13)14(19)17-6-7-20-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTDJXBSVWFWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC(=NC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)

![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)




![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)
![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)


